3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde
Overview
Description
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde is an organic compound characterized by the presence of two tetrahydro-2H-pyran-2-yloxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The THP groups can be substituted under acidic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, often using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), facilitate the removal of THP groups.
Major Products
Oxidation: 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid.
Reduction: 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzyl alcohol.
Substitution: 3,5-Dihydroxybenzaldehyde.
Scientific Research Applications
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde primarily involves its role as a protecting group. The THP groups protect hydroxyl functionalities from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid methyl ester: Similar structure but with a methyl ester group instead of an aldehyde.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a THP group but differs in its functional groups and applications.
Uniqueness
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde is unique due to its dual THP groups attached to a benzaldehyde core, providing specific reactivity and protection capabilities that are valuable in synthetic organic chemistry .
Properties
IUPAC Name |
3,5-bis(oxan-2-yloxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c18-12-13-9-14(21-16-5-1-3-7-19-16)11-15(10-13)22-17-6-2-4-8-20-17/h9-12,16-17H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPXTEMIFWYDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC(=C2)C=O)OC3CCCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704469 | |
Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268232-54-8 | |
Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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